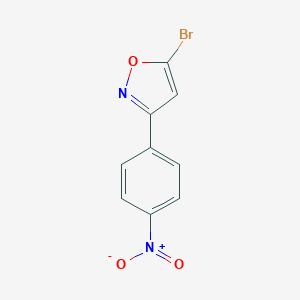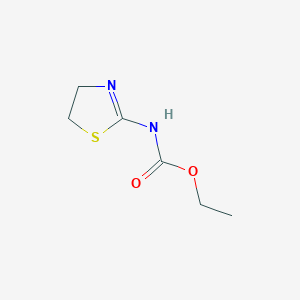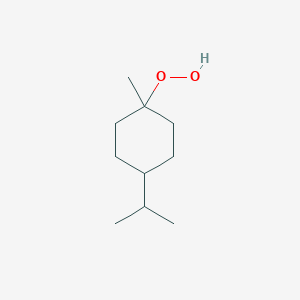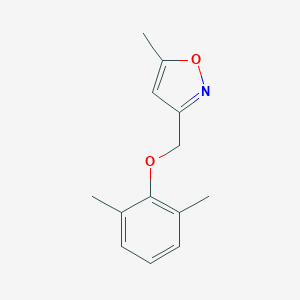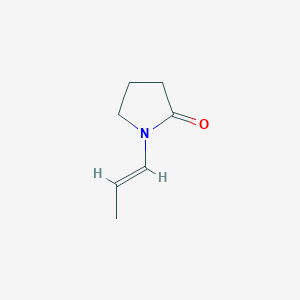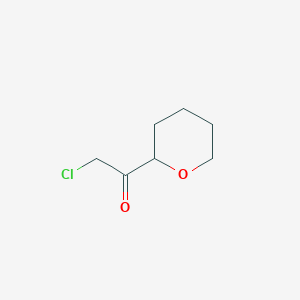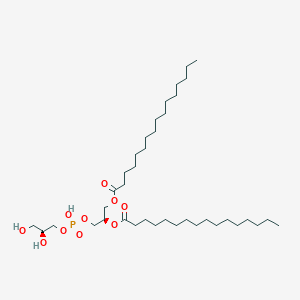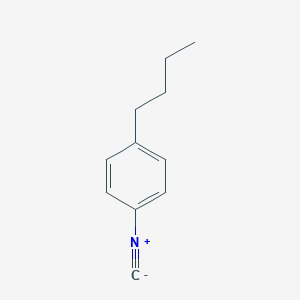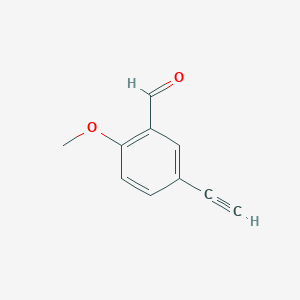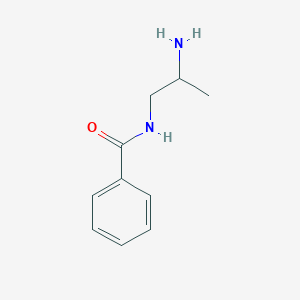
N-(2-aminopropyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-aminopropyl)benzamide, also known as benzamidine, is a chemical compound that has been widely used in scientific research. It is a derivative of benzamide and has a variety of applications in biochemistry, pharmacology, and medicinal chemistry. In
作用机制
The mechanism of action of N-(2-aminopropyl)benzamide is based on its ability to bind to the active site of serine proteases. The amino group of N-(2-aminopropyl)benzamide forms a hydrogen bond with the catalytic serine residue of the enzyme, while the benzene ring interacts with the hydrophobic pocket of the enzyme. This interaction blocks the access of substrate molecules to the active site, leading to inhibition of the enzyme activity.
Biochemical and Physiological Effects
N-(2-aminopropyl)benzamide has a variety of biochemical and physiological effects depending on the target enzyme and the biological system. For example, it has been shown to inhibit the activity of thrombin and other coagulation factors, leading to anticoagulant effects. Benzamidine has also been shown to inhibit the activity of plasmin and other proteases involved in fibrinolysis, leading to procoagulant effects. In addition, N-(2-aminopropyl)benzamide has been shown to modulate the activity of various enzymes involved in inflammation, such as elastase and cathepsin G.
实验室实验的优点和局限性
N-(2-aminopropyl)benzamide has several advantages for lab experiments. It is a potent and selective inhibitor of serine proteases, which makes it a valuable tool for studying the role of these enzymes in biological processes. It is also relatively stable and easy to handle, making it suitable for use in various experimental setups. However, N-(2-aminopropyl)benzamide has some limitations as well. It may have off-target effects on other enzymes or proteins, which can lead to unwanted effects. In addition, N-(2-aminopropyl)benzamide may have limited solubility in some solvents, which can affect its bioavailability and activity.
未来方向
There are several future directions for research on N-(2-aminopropyl)benzamide. One direction is to explore the potential of N-(2-aminopropyl)benzamide as a therapeutic agent for various diseases. For example, N-(2-aminopropyl)benzamide has been shown to have anti-inflammatory effects in animal models of arthritis and asthma, suggesting that it may have potential as a new class of anti-inflammatory drugs. Another direction is to develop new analogs of N-(2-aminopropyl)benzamide with improved potency, selectivity, and bioavailability. This could lead to the discovery of new drugs for various diseases that are currently untreatable. Finally, further studies are needed to elucidate the molecular mechanisms of action of N-(2-aminopropyl)benzamide and its effects on various biological systems. This could lead to a better understanding of the role of serine proteases in health and disease, and the development of new strategies for their modulation.
合成方法
N-(2-aminopropyl)benzamide is synthesized by reacting benzoyl chloride with 1,3-diaminopropane in the presence of a base such as sodium hydroxide. The reaction results in the formation of N-(2-aminopropyl)benzamide, which can be purified by recrystallization or chromatography. The yield of the reaction is typically high, and the purity of the product can be confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
N-(2-aminopropyl)benzamide has been widely used in scientific research as a tool compound to study various biological processes. It is a potent inhibitor of serine proteases such as trypsin and thrombin, and it has been used to investigate the role of these enzymes in blood coagulation, fibrinolysis, and inflammation. Benzamidine has also been used as a substrate for proteases such as urokinase and plasmin, which are involved in cancer metastasis and tissue remodeling.
属性
CAS 编号 |
156747-40-9 |
|---|---|
产品名称 |
N-(2-aminopropyl)benzamide |
分子式 |
C10H14N2O |
分子量 |
178.23 g/mol |
IUPAC 名称 |
N-(2-aminopropyl)benzamide |
InChI |
InChI=1S/C10H14N2O/c1-8(11)7-12-10(13)9-5-3-2-4-6-9/h2-6,8H,7,11H2,1H3,(H,12,13) |
InChI 键 |
FSZMJFKLTQSVQQ-UHFFFAOYSA-N |
SMILES |
CC(CNC(=O)C1=CC=CC=C1)N |
规范 SMILES |
CC(CNC(=O)C1=CC=CC=C1)N |
同义词 |
Benzamide, N-(2-aminopropyl)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Methyl-5,6-dihydrocyclopenta[c]pyridin-7-one](/img/structure/B116249.png)

